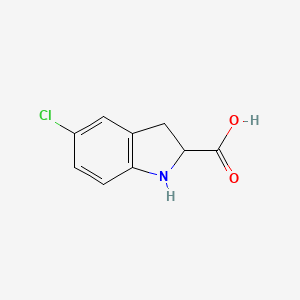

5-Chlorindolin-2-carbonsäure

Übersicht

Beschreibung

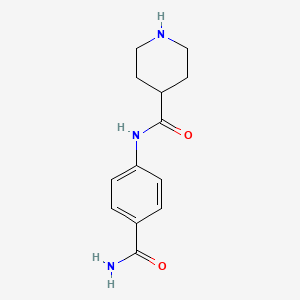

5-Chloroindoline-2-carboxylic acid is a chemical compound with the empirical formula C9H8ClNO2 . It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, which are potent, selective, and orally bioavailable inhibitors of βII tryptase .

Synthesis Analysis

The synthesis of 5-Chloroindoline-2-carboxylic acid and its analogues has been described via a halogen-halogen exchange reaction from 5-bromoindole and its derivatives using cuprous chloride and dipolar aprotic solvent N-methyl-2-pyrrolidone in one pot with good yields .Molecular Structure Analysis

The molecular weight of 5-Chloroindoline-2-carboxylic acid is 195.60 . The InChI key is FXZZXHFPSBXQKT-UHFFFAOYSA-N .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Chloroindoline-2-carboxylic acid .Physical and Chemical Properties Analysis

5-Chloroindoline-2-carboxylic acid is a light pink to beige or light brown fine solid . It has a molecular weight of 195.60 .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 5-Chlorindolin-2-carbonsäure, die sich auf sechs einzigartige Anwendungen konzentriert:

Organische Synthese

This compound wird in der organischen Synthese eingesetzt, wo sie an kolorimetrischen und fluorogenen Reaktionen unter physiologischen Bedingungen beteiligt sein kann und als Lebensmittelzusatzstoff dient .

Pharmakologie

Als potenter Antagonist an der Glycinstelle des NMDA-Rezeptors findet diese Verbindung Anwendung in der Pharmakologie, insbesondere in der Neurowissenschaftlichen Forschung .

Krebsbehandlung

Indolderivate, einschließlich this compound, werden wegen ihrer potenziellen biologischen Aktivität auf ihre Wirksamkeit bei der Behandlung von Krebszellen untersucht .

Mikrobielle Behandlung

Diese Verbindungen werden auch auf ihre Wirksamkeit gegen verschiedene Mikroben untersucht, was zum Bereich der antimikrobiellen Behandlungen beiträgt .

Chemische Modifikation

In der Chemie werden Carbonsäuren wie this compound zur Modifizierung der Oberfläche von Nanopartikeln und Nanostrukturen wie Kohlenstoffnanoröhren und Graphen verwendet .

Antiproliferative Mittel

Neue Derivate von this compound werden als Inhibitoren von mutierten EGFR/BRAF-Signalwegen mit antiproliferativer Aktivität entwickelt, was in der Krebsforschung von Bedeutung ist .

Wirkmechanismus

Target of Action

The primary target of 5-Chloroindoline-2-carboxylic acid is the glycine site of the NMDA receptor . This receptor plays a crucial role in the transmission of electrical signals in the nervous system, particularly in the brain.

Mode of Action

5-Chloroindoline-2-carboxylic acid acts as a potent antagonist at the glycine site of the NMDA receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, 5-Chloroindoline-2-carboxylic acid prevents the normal function of the NMDA receptor, thereby altering the transmission of electrical signals.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, indicating good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloroindoline-2-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZZXHFPSBXQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594201 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10241-98-2 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10241-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

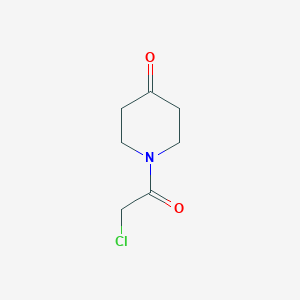

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)

![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)